Ser-ala-alloresact

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

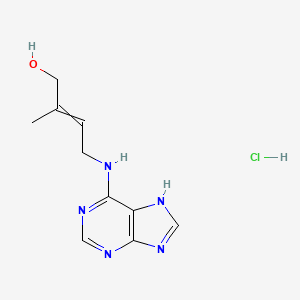

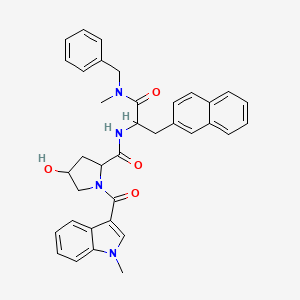

Ser-ala-alloresact: is a sperm-activating peptide (SAP) that is released by the eggs of marine invertebrates. It plays a crucial role in fertilization by regulating ion fluxes, signal transduction, and motility of sperm . The compound has a molecular formula of C42H71N13O14S2 and a molecular weight of 1046.22 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ser-ala-alloresact is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between cysteine residues (Cys5-Cys10) is formed through oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: Ser-ala-alloresact primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are employed.

Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide .

Wissenschaftliche Forschungsanwendungen

Chemistry: Ser-ala-alloresact is used as a model compound in the study of peptide synthesis and folding. It helps in understanding the principles of peptide bond formation and disulfide bridge formation .

Biology: In biological research, this compound is studied for its role in sperm activation and fertilization. It is used to investigate the mechanisms of sperm motility and signal transduction .

Medicine: While not yet validated for medical applications, this compound has potential therapeutic implications in reproductive medicine. It could be used to enhance fertilization in assisted reproductive technologies .

Industry: In the industrial sector, this compound is used in the development of peptide-based products and as a reference compound in quality control processes .

Wirkmechanismus

Ser-ala-alloresact exerts its effects by binding to specific receptors on the surface of sperm cells. This binding triggers a cascade of intracellular events, including the activation of cyclic guanosine monophosphate (cGMP) signaling pathways. The activation of these pathways leads to changes in ion fluxes, particularly calcium ions, which ultimately result in increased sperm motility and the ability to fertilize an egg .

Vergleich Mit ähnlichen Verbindungen

Resact: Another sperm-activating peptide found in sea urchins.

Speract: A peptide that also plays a role in sperm activation in marine invertebrates.

Uniqueness: Ser-ala-alloresact is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its ability to activate sperm through cGMP signaling pathways distinguishes it from other similar peptides .

Eigenschaften

Molekularformel |

C42H71N13O14S2 |

|---|---|

Molekulargewicht |

1046.2 g/mol |

IUPAC-Name |

2-[[3-[[2-[[6-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69) |

InChI-Schlüssel |

CSUVIBOHPJFWDA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)

![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)

![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)

![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)